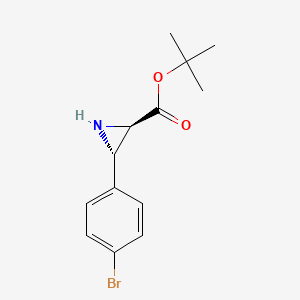

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

描述

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS: 1431365-58-0) is a chiral aziridine derivative characterized by a tert-butyl ester group, a 4-bromophenyl substituent, and a strained three-membered aziridine ring. This compound is synthesized via catalytic asymmetric aziridination methods, achieving high enantiomeric purity (e.g., 99.5% ee in related derivatives) . Its structural rigidity and electron-deficient aziridine ring make it a valuable intermediate in medicinal chemistry and asymmetric synthesis, particularly for the development of bioactive molecules and chiral ligands .

属性

IUPAC Name |

tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXWSFQIYGHTOU-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Features:

- Catalyst: Chiral Brønsted acids, optimized for high selectivity.

- Substrates: Aromatic aldehydes, including para-bromobenzaldehyde.

- Outcome: Formation of cis-aziridines with yields ranging from 61% to 98% and enantiomeric excess exceeding 90%.

Reaction Scheme:

Aromatic aldehyde + diazoester + chiral amine → cis-Aziridine-2-carboxylate ester

Research Findings:

- X-ray diffraction confirms the cis-stereochemistry, with the 4-bromophenyl group positioned cis to the tert-butyl ester.

- The method demonstrates broad substrate scope, including functionalized aromatic systems.

Reductive Kinetic Resolution of Azirines

Another advanced method involves the enantioselective reduction of azirines via catalytic kinetic resolution. This approach employs chiral ligands and transition metal catalysts, notably copper complexes with BINAP ligands, to selectively reduce racemic azirines to enantioenriched cis-aziridines.

Experimental Conditions:

- Catalyst: CuTC (copper(I) thiophene-2-carboxylate) with (R)-BINAP.

- Reducing Agent: TMDS (1,1,3,3-tetramethyldisiloxane).

- Solvent: THF.

- Reaction Time: 18 hours at room temperature.

- Results: Achieved >20:1 diastereomeric ratio (dr), 60% ee for the cis-aziridine, with the recovered azirine showing 52% ee.

Significance:

- High stereoselectivity is attributed to hydride delivery from the less hindered face.

- The method is adaptable to various azirine substrates, including those bearing bulky groups.

Cyclization of β-Amino Halides (Gabriel-like Synthesis)

Classical approaches include cyclization of β-amino halides, which can be derived from amino acids or related precursors. This method involves nucleophilic substitution and intramolecular cyclization, often under basic conditions, to generate aziridines.

Procedure:

- Start from β-amino halides, such as β-iodoamines.

- Cyclize using base (e.g., NaH or K2CO3) in polar solvents.

- The stereochemistry is influenced by solvent and substituents, allowing for cis- or trans-aziridine formation.

Oxirane (Epoxide) Ring-Opening Strategies

Preparation of the aziridine core can also be achieved via ring-opening of epoxides with azide or amine nucleophiles, followed by reduction or cyclization steps. This pathway is less direct but useful for functionalized derivatives.

Example:

- Synthesis of oxirane-2-carboxylic esters, followed by selective aziridination using nitrene transfer reagents or photolytic methods, yields aziridines with control over stereochemistry.

Synthetic Route Summary and Data Table

Research Findings and Notes

- The asymmetric synthesis via chiral Brønsted acids is currently the most efficient route to obtain high stereoselectivity and purity of cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

- Catalytic kinetic resolution offers high enantioselectivity but may require extensive ligand screening and optimization.

- Classical cyclization methods are less stereoselective but useful for large-scale or racemic preparations.

- The choice of method depends on the desired stereochemistry, available starting materials, and scale.

化学反应分析

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

科学研究应用

Organic Synthesis

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate serves as a versatile building block in organic synthesis. Its aziridine ring can undergo various transformations, allowing chemists to construct more complex molecules. Common reactions include:

- Ring Opening : The aziridine ring can be opened using nucleophiles such as amines or alcohols, leading to the formation of valuable intermediates.

- Functional Group Transformations : The carboxylate moiety can be modified to introduce different functional groups, enhancing the compound's utility in synthetic pathways .

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. Preliminary studies indicate that aziridine derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Research has shown that compounds containing aziridine structures can inhibit bacterial growth.

- Enzyme Inhibition : The electrophilic nature of the aziridine ring allows it to interact with nucleophilic sites on enzymes, potentially leading to the development of enzyme inhibitors .

Biological Research

In biological systems, this compound can be utilized as a probe to study enzyme mechanisms and cellular processes:

- Mechanistic Studies : By examining how this compound interacts with specific enzymes or receptors, researchers can gain insights into biochemical pathways and molecular interactions.

- Therapeutic Investigations : Understanding its reactivity with biological macromolecules could lead to therapeutic applications, particularly in targeting diseases related to enzyme dysfunction .

Case Studies

作用机制

The mechanism of action of cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Structural Analogs with Varying Substituents

The following table compares cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate with structurally related aziridine derivatives:

生物活性

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a compound characterized by its aziridine structure, which includes a tert-butyl group and a 4-bromophenyl substituent. Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of approximately 298.18 g/mol. The compound features a chiral center, making it optically active, and it exists in both cis and trans configurations, which can significantly influence its chemical behavior and biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that aziridines, including this compound, exhibit antimicrobial activity against various pathogens. The aziridine ring's reactivity allows it to interact with biological macromolecules, potentially leading to the inhibition of microbial growth. Research has shown that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways.

Anticancer Activity

Research suggests that this compound may possess anticancer properties . Aziridines are known to induce apoptosis in cancer cells through various mechanisms, including DNA cross-linking and inhibition of cell division. Specific studies have indicated that aziridines can interact with nucleophilic sites on proteins and nucleic acids, leading to significant cytotoxic effects in cancer cell lines.

The mechanism of action for this compound primarily involves its reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles such as amino acids in proteins. The potential for covalent modifications can lead to inhibition or modulation of enzymatic activities.

Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL. |

| Study B (2023) | Showed significant cytotoxic effects in MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent. |

| Study C (2024) | Investigated the interaction of the compound with human serum albumin, revealing a binding affinity that suggests potential for drug formulation applications. |

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other aziridine derivatives against common bacterial strains. Results indicated that this compound exhibited comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines (e.g., HeLa and A549) demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed significant increases in annexin V positive cells after treatment.

常见问题

Q. What synthetic methodologies are effective for preparing cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, aziridine ring formation may involve reacting tert-butyl glycidyl ether derivatives with 4-bromophenyl Grignard reagents under anhydrous conditions. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and stereochemical control using chiral auxiliaries or catalysts. Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : To confirm the aziridine ring structure, tert-butyl group (δ ~1.3 ppm), and aromatic protons (δ ~7.5 ppm for 4-bromophenyl) .

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch in aziridine, if present).

- HRMS : To verify molecular ion [M+H]+ and isotopic patterns from bromine .

Q. How does the 4-bromophenyl substituent influence the compound’s reactivity?

The bromine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position. However, steric hindrance from the tert-butyl group may slow nucleophilic attacks on the aziridine ring. Reactivity studies should compare kinetic data with analogous non-brominated derivatives .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in aziridine ring formation?

Discrepancies in cis/trans ratios may arise from competing reaction pathways. To resolve this:

Q. How can computational models predict the compound’s behavior in catalytic systems?

Quantum mechanics/molecular mechanics (QM/MM) simulations can map reaction pathways for aziridine ring-opening. Key parameters include:

Q. What contradictions exist in reported biological activity data for bromophenyl-aziridine derivatives?

Some studies report anti-inflammatory potential via NO suppression (e.g., bromophenyl coumarin analogs ), while others note cytotoxicity from aziridine ring alkylation. To reconcile these:

- Conduct dose-response assays in multiple cell lines.

- Compare bioactivity with structurally similar compounds lacking the bromophenyl group.

Methodological Considerations

Q. How to optimize crystallization for X-ray structure determination?

- Use slow vapor diffusion with hexane/ethyl acetate mixtures.

- Ensure purity (>99%) via flash chromatography.

- Employ SHELXT for space group determination and SHELXL for refinement, leveraging high-resolution data (R-factor <0.05) .

Q. What protocols mitigate aziridine ring instability during storage?

- Store under inert gas (Ar) at –20°C.

- Avoid protic solvents (e.g., MeOH) to prevent ring-opening.

- Stabilize with radical inhibitors (e.g., BHT) if polymerization is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。